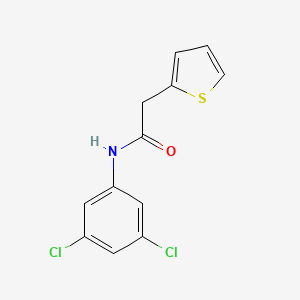![molecular formula C16H19N3O3S B5746756 2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)
2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ETC-1002 and is a novel drug candidate that has been developed to treat various metabolic disorders such as dyslipidemia and type 2 diabetes.
Mécanisme D'action
The mechanism of action of ETC-1002 involves the activation of AMP-activated protein kinase (AMPK) and inhibition of ATP-citrate lyase (ACL). AMPK is a key regulator of energy metabolism and is activated during periods of low energy availability such as fasting or exercise. Activation of AMPK leads to the inhibition of ACL, which is an enzyme involved in the synthesis of fatty acids and cholesterol. Inhibition of ACL leads to a reduction in the levels of fatty acids and cholesterol in the liver, which in turn leads to a reduction in the levels of LDL cholesterol and triglycerides in the blood.
Biochemical and Physiological Effects:
ETC-1002 has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of LDL cholesterol and triglycerides in the blood by inhibiting ACL. ETC-1002 also has anti-inflammatory properties and has been shown to reduce the levels of inflammatory markers such as C-reactive protein. It has also been shown to improve glucose homeostasis and insulin sensitivity in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
ETC-1002 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been shown to have lipid-lowering effects, anti-inflammatory properties, and improve glucose homeostasis. However, there are also some limitations to using ETC-1002 in lab experiments. It has not yet been tested in clinical trials and its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several future directions for research on ETC-1002. One area of research could be to further investigate its mechanism of action and its effects on energy metabolism. Another area of research could be to study its safety and efficacy in clinical trials. ETC-1002 could also be studied in combination with other drugs for the treatment of metabolic disorders. Additionally, ETC-1002 could be studied for its potential therapeutic applications in other diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, ETC-1002 is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been extensively studied for its lipid-lowering effects, anti-inflammatory properties, and ability to improve glucose homeostasis. ETC-1002 has a unique mechanism of action that involves the activation of AMPK and inhibition of ACL. While there are some limitations to using ETC-1002 in lab experiments, there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of ETC-1002 involves the reaction of 2-amino-N,N,4-trimethyl-1,3-thiazole-5-carboxamide with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure ETC-1002.
Applications De Recherche Scientifique
ETC-1002 has been extensively studied for its potential therapeutic applications. It has been shown to have lipid-lowering effects by reducing the levels of LDL cholesterol and triglycerides in the blood. ETC-1002 also has anti-inflammatory properties and has been shown to reduce the levels of inflammatory markers such as C-reactive protein. It has also been shown to improve glucose homeostasis and insulin sensitivity in preclinical studies.
Propriétés
IUPAC Name |
2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-5-22-12-8-6-11(7-9-12)14(20)18-16-17-10(2)13(23-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKIAGNHIHPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5746678.png)
![N-ethyl-2,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5746694.png)


![2-[(3-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5746706.png)
![5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5746723.png)
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)


![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)